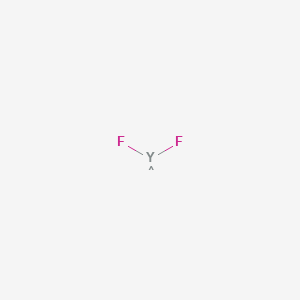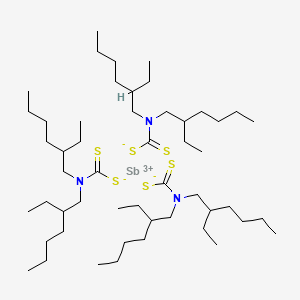
Antimony tris(bis(2-ethylhexyl)dithiocarbamate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antimony tris(bis(2-ethylhexyl)dithiocarbamate) is a chemical compound with the molecular formula C51H108N3S6Sb and a molecular weight of 1077.57 g/mol . This compound is known for its unique structure, which includes antimony coordinated with three bis(2-ethylhexyl)dithiocarbamate ligands. It is used in various industrial and research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of antimony tris(bis(2-ethylhexyl)dithiocarbamate) typically involves the reaction of antimony trichloride with bis(2-ethylhexyl)dithiocarbamate in an organic solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
SbCl3+3(C8H17NCS2H)→Sb(C8H17NCS2)3+3HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and solvents to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Antimony tris(bis(2-ethylhexyl)dithiocarbamate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of antimony.
Reduction: It can be reduced under specific conditions to yield lower oxidation states of antimony.
Substitution: The dithiocarbamate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various ligands in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield antimony(V) compounds, while reduction can produce antimony(I) or antimony(0) species.
Scientific Research Applications
Antimony tris(bis(2-ethylhexyl)dithiocarbamate) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of other organometallic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and therapeutic agents.
Industry: Utilized as a stabilizer in the production of polymers and as an additive in lubricants.
Mechanism of Action
The mechanism of action of antimony tris(bis(2-ethylhexyl)dithiocarbamate) involves its interaction with molecular targets through its dithiocarbamate ligands. These ligands can chelate metal ions, thereby affecting various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions, influencing their availability and activity in biological systems.
Comparison with Similar Compounds
Similar Compounds
Antimony tris(dithiocarbamate): Similar in structure but with different alkyl groups on the dithiocarbamate ligands.
Antimony tris(diethyldithiocarbamate): Contains diethyl groups instead of bis(2-ethylhexyl) groups.
Antimony tris(dimethyldithiocarbamate): Features dimethyl groups on the dithiocarbamate ligands.
Uniqueness
Antimony tris(bis(2-ethylhexyl)dithiocarbamate) is unique due to its specific alkyl groups, which impart distinct chemical and physical properties. These properties influence its solubility, stability, and reactivity, making it suitable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
15991-76-1 |
|---|---|
Molecular Formula |
C51H102N3S6Sb |
Molecular Weight |
1071.5 g/mol |
IUPAC Name |
antimony(3+);N,N-bis(2-ethylhexyl)carbamodithioate |
InChI |
InChI=1S/3C17H35NS2.Sb/c3*1-5-9-11-15(7-3)13-18(17(19)20)14-16(8-4)12-10-6-2;/h3*15-16H,5-14H2,1-4H3,(H,19,20);/q;;;+3/p-3 |
InChI Key |
FPLFMZZKSXPSQO-UHFFFAOYSA-K |
Canonical SMILES |
CCCCC(CC)CN(CC(CC)CCCC)C(=S)[S-].CCCCC(CC)CN(CC(CC)CCCC)C(=S)[S-].CCCCC(CC)CN(CC(CC)CCCC)C(=S)[S-].[Sb+3] |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


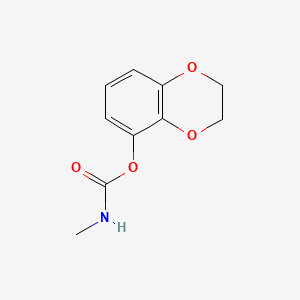
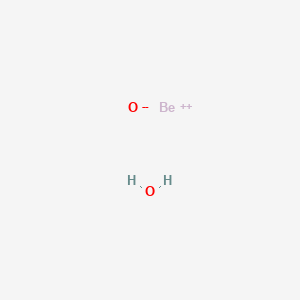
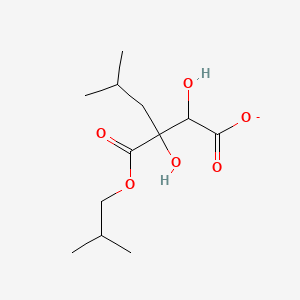

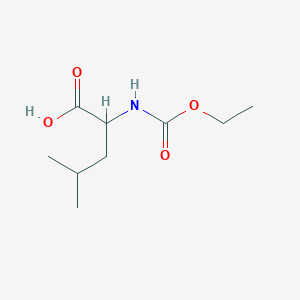
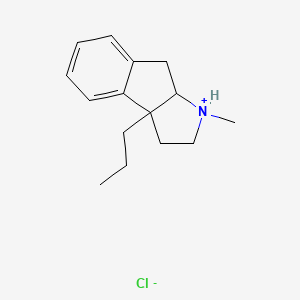
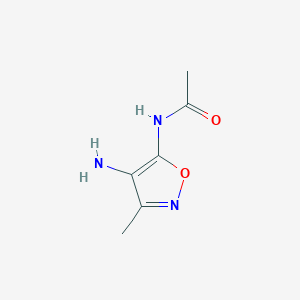
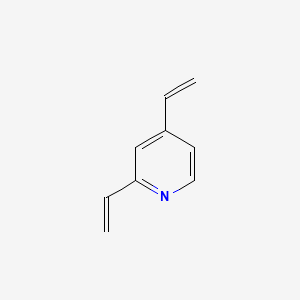
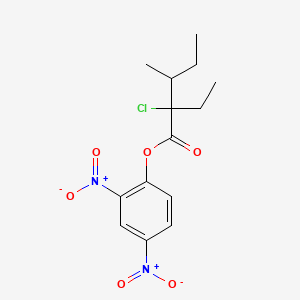
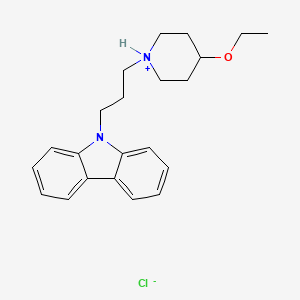
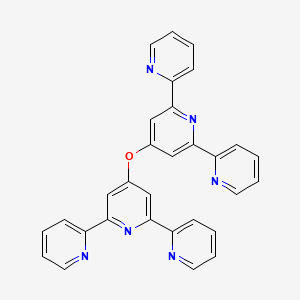

![5-[3-amino-4-[2-amino-4-(3,5-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13738568.png)
